

A Comprehensive Technical Guide to Pseudoerythromycin A Enol Ether

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Compound of Interest

Compound Name: *Pseudoerythromycin A enol ether*

Cat. No.: *B10765928*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the physical characteristics, experimental protocols, and relevant biological interactions of **Pseudoerythromycin A enol ether**, a critical analytical standard in erythromycin-related research.

Introduction

Pseudoerythromycin A enol ether (CAS No: 105882-69-7), also known as LY267108, is a significant degradation product of the macrolide antibiotic Erythromycin A.[1][2][3] It forms via a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.[2][4] This process involves the C6-OH group forming an internal enol ether with the C9 ketone, while the C11-OH attacks the lactone's carbonyl group. The result is a contraction of the macrocycle from a 14- to an 11-membered ring.[2]

While devoid of antibiotic activity, **Pseudoerythromycin A enol ether** serves as an essential analytical standard for stability studies of Erythromycin A.[2][4][5] Its characterization and synthesis are crucial for quality control and formulation development in the pharmaceutical industry. Recent studies have also indicated its potential role in promoting the differentiation of monocytes into macrophages.[3][6]

Physical and Chemical Characteristics

The fundamental physical and chemical properties of **Pseudoerythromycin A enol ether** are summarized below. This data is critical for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	105882-69-7	[5]
Molecular Formula	C ₃₇ H ₆₅ NO ₁₂	[5][7][8]
Molecular Weight	715.91 g/mol	[5][7]
Appearance	White solid	[2]
Melting Point	122.2-122.5 °C 127.0-130.0 °C	[7][9]
Boiling Point	810.7 ± 65.0 °C (at 760 mmHg)	[9]
Density	1.2 g/cm ³	[9]
Purity	≥98%	[2][3][5]
Solubility	- Soluble in DMSO (>10 mM), DMF, ethanol, and methanol. - Good water solubility. - Slightly soluble in chloroform.	[1][2][4][7]
Storage Conditions	Powder: -20°C (stable for 3 years) In solvent: -80°C (6 months)	[1][2][7]
pH	8 - 9	[7]
Exact Mass	715.45067651 Da	[8]
Topological Polar Surface Area	165.84 Å ²	
Hydrogen Bond Donors	4	
Hydrogen Bond Acceptors	13	
Rotatable Bonds	9	

Experimental Protocols

Synthesis from Erythromycin A

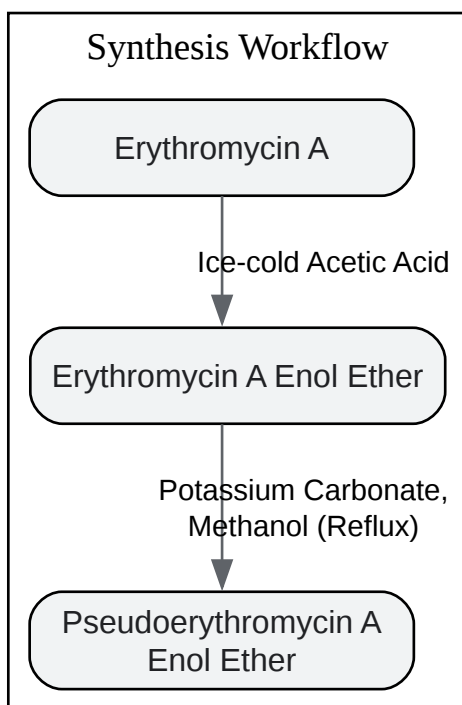
Pseudoerythromycin A enol ether can be prepared via a two-step semi-synthetic route starting from Erythromycin A.[\[10\]](#)

Step 1: Formation of Erythromycin A Enol Ether

- Reactant: Erythromycin A
- Reagent: Ice-cold acetic acid
- Protocol: Erythromycin A is treated with ice-cold acetic acid. This reaction facilitates the initial conversion to Erythromycin A enol ether.[\[10\]](#)

Step 2: Rearrangement to **Pseudoerythromycin A Enol Ether**

- Reactant: Erythromycin A enol ether
- Reagents: Methanol, Potassium Carbonate (or other carbonates)[\[2\]](#)[\[4\]](#)[\[10\]](#)
- Protocol: The Erythromycin A enol ether produced in Step 1 is refluxed in methanol with heating in the presence of potassium carbonate. This base-catalyzed step induces the intramolecular rearrangement to yield the final product, **Pseudoerythromycin A enol ether**.[\[10\]](#)



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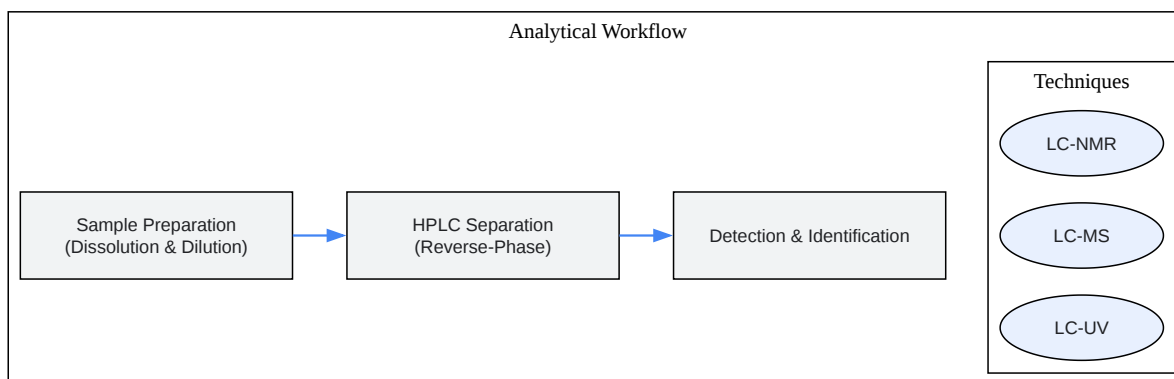
Caption: Synthetic pathway from Erythromycin A to its pseudo enol ether derivative.

Analytical Characterization Workflow

The identification and quantification of **Pseudoerythromycin A enol ether**, particularly in stability samples of Erythromycin A formulations, employ a combination of chromatographic and spectroscopic techniques.^{[1][11]}

- **Sample Preparation:** The formulation containing erythromycin and its degradation products is dissolved in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution.^[1] This solution may be further diluted for analysis.
- **Chromatographic Separation:** High-Performance Liquid Chromatography (HPLC) is the primary method for separation. A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient tailored to resolve Erythromycin A from its related substances, including the enol ether and hemiketal forms.^[1]
- **Detection and Identification:**

- LC-UV: Used for initial detection and quantification.[1]
- Mass Spectrometry (LC-MS): An ion trap mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used to confirm the molecular weight (m/z) of the separated components.[1][12]
- Nuclear Magnetic Resonance (LC-NMR): For unambiguous structural elucidation, fractions are collected and analyzed by 1D and 2D NMR techniques (^1H , ^{13}C , COSY, etc.) to confirm the connectivity and stereochemistry of the molecule.[1][11]



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Caption: General workflow for the analytical characterization of the compound.

Biological Activity and Interactions

Lack of Antibacterial Effect

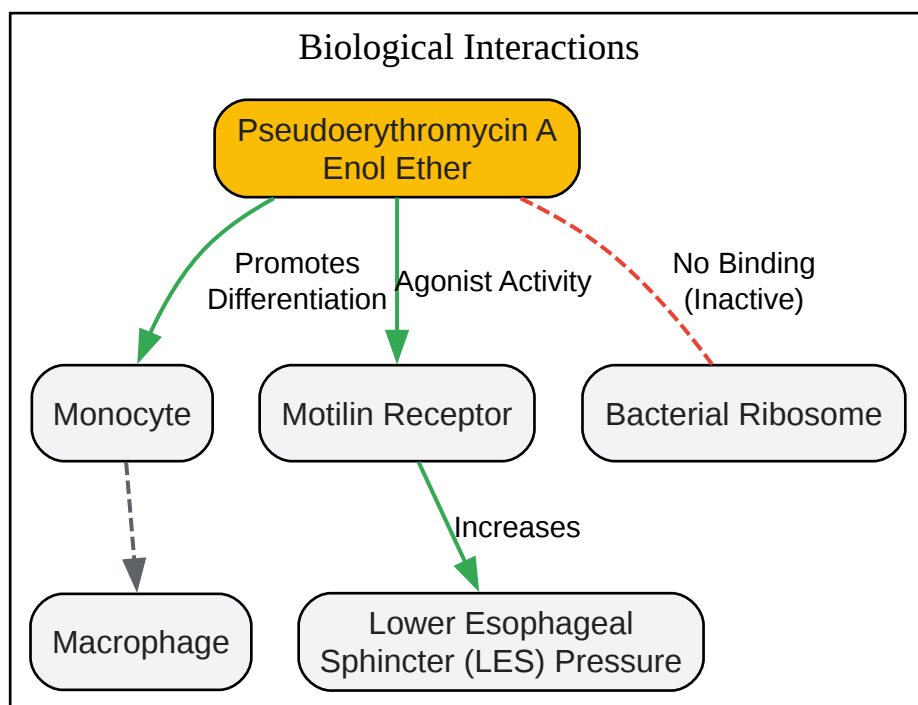
Pseudoerythromycin A enol ether is established to be devoid of the antibacterial properties characteristic of its parent compound, Erythromycin A.[2][4] The structural rearrangement, particularly the contraction of the macrolide ring, is believed to prevent effective binding to the bacterial ribosome.

Motilin Agonism and Gastrointestinal Effects

In animal models, **Pseudoerythromycin A enol ether** (as LY267108) has been shown to be a motilin receptor agonist. In studies involving cats, it was observed to increase the pressure at the lower esophageal sphincter (LES), an effect also seen with motilin itself.^[1] This suggests a potential role in modulating gastrointestinal motility, distinct from its parent antibiotic.

Immunomodulatory Effects

Research has indicated that **Pseudoerythromycin A enol ether** can promote the differentiation of monocytes into macrophages when applied at a concentration of 10 μ M.^{[3][6]} This suggests a potential immunomodulatory role that is independent of antimicrobial activity.



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Caption: Key biological activities and molecular interactions of the compound.

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